5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylthiazole with nitrile oxides to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the thiazole and oxadiazole rings
Properties
Molecular Formula |
C8H7N3O3S |
---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3S/c1-3-5(15-4(2)9-3)7-10-6(8(12)13)11-14-7/h1-2H3,(H,12,13) |
InChI Key |
TXRJBXYZJPSNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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